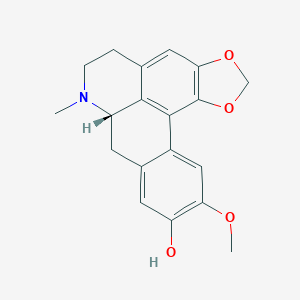

Cassythicine

Description

Cassythicine has been reported in Stephania tetrandra, Litsea lancifolia, and other organisms with data available.

Properties

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWZJVCAMFAIGV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331767 | |

| Record name | Cassythicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5890-28-8 | |

| Record name | Cassythicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5890-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassythicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cassythicine: A Technical Guide to Its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassythicine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data to support these processes. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the parasitic plant Cassytha filiformis L., belonging to the Lauraceae family.[1][2] This pantropical vine is found in coastal regions and parasitizes a wide variety of host plants. The concentration of this compound and other related aporphine alkaloids in C. filiformis can vary depending on the host plant and the season of collection.[2]

Quantitative Analysis of Alkaloid Content

The total aporphine alkaloid content in the dried aerial parts of Cassytha filiformis has been quantified in several studies. The results show a significant variation in alkaloid concentration among different batches of the plant material.

| Batch Number | Host Plant | Collection Season | Total Aporphine Alkaloid Content (% of dried plant) |

| 1 | Chromolaena odorata | Dry | 1.1 |

| 2 | Thespesia populnea | Dry | 2.5 |

| 3 | Coccoloba uvifera | Dry | 4.3 |

| 4 | Dalbergia ecastaphyllum | Dry | 2.8 |

| 5 | Anacardium occidentale | Rainy | 2.1 |

| 6 | Mangifera indica | Rainy | 1.9 |

| 7 | Unknown | Rainy | 3.6 |

Data sourced from Stévigny et al., 2004.[2]

Experimental Protocols: Isolation and Purification of this compound

The following protocols detail the extraction, isolation, and purification of this compound from the dried aerial parts of Cassytha filiformis.

Extraction of Total Alkaloids

This protocol is adapted from the methods described by Stévigny et al. (2004).[2]

Materials and Reagents:

-

Dried and powdered aerial parts of Cassytha filiformis

-

Methanol (MeOH)

-

Acetic acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Filter paper

-

Rotary evaporator

Procedure:

-

Maceration and Percolation:

-

Macerate 1708 g of powdered, air-dried aerial parts of C. filiformis for 24 hours with a mixture of methanol and acetic acid (99:1, v/v).

-

Exhaustively percolate the plant material with the same solvent mixture.

-

-

Acid-Base Partitioning:

-

Concentrate the percolate under reduced pressure using a rotary evaporator.

-

Filter the resulting acidic aqueous solution.

-

Wash the acidic solution with diethyl ether to remove neutral and weakly acidic compounds. Discard the ether layer.

-

Alkalinize the aqueous solution to pH 8 with sodium bicarbonate (NaHCO₃).

-

Extract the alkalinized solution with dichloromethane (CH₂Cl₂).

-

Further, increase the pH of the aqueous layer to 11 with 25% ammonium hydroxide (NH₄OH) and repeat the extraction with CH₂Cl₂.

-

Combine all dichloromethane layers.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the dried extract and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

-

Purification of this compound by Column Chromatography

Further purification of the crude alkaloid extract to isolate this compound can be achieved using column chromatography.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a silica gel slurry in a non-polar solvent and pack it into a glass column.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform to methanol.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the separation of compounds by spotting the fractions on TLC plates and visualizing them under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound).

-

-

Final Purification:

-

The combined fractions can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

An analytical HPLC method for the quantification of aporphine alkaloids, including this compound, has been developed.[3]

Instrumentation and Conditions:

-

Column: RP-select B (5 µm)

-

Mobile Phase: A gradient of:

-

A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid - acetonitrile (90:10, v/v)

-

B: Acetonitrile

-

-

Gradient: 0% to 40% B

-

Detection: UV-MS (Ultraviolet-Mass Spectrometry)

Structure Elucidation and Spectroscopic Data

The structure of isolated this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are used to determine the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows the electronic absorption properties of the compound.

Biological Activity and Signaling Pathways

This compound and other aporphine alkaloids from Cassytha filiformis have demonstrated cytotoxic and antitrypanosomal activities.[1][3] The proposed mechanism of action for these biological effects involves the intercalation of these alkaloids into DNA and the inhibition of topoisomerase enzymes.[1] Topoisomerases are crucial for DNA replication and transcription; their inhibition leads to cell death.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Mechanism of Action of this compound

References

Unveiling the Pharmacological Potential of Cassytha filiformis: A Technical Guide to its Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, has a long history of use in traditional medicine across tropical regions. Modern phytochemical investigations have revealed that this plant is a rich source of aporphine alkaloids, a class of isoquinoline alkaloids with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of Cassytha filiformis as a source of these valuable compounds. It details the extraction, isolation, and quantification of major aporphine alkaloids, presents their cytotoxic, antitrypanosomal, and vasorelaxing properties through comprehensive data summaries, and elucidates the underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of aporphine alkaloids from Cassytha filiformis.

Aporphine Alkaloids from Cassytha filiformis

Numerous aporphine alkaloids have been isolated and identified from Cassytha filiformis. The total alkaloid content in the plant can vary, with studies reporting ranges from 0.11% to 4.3% of the dried plant material[1][2][3]. The composition and quantity of specific alkaloids can also differ based on the geographical origin of the plant sample[1]. Some of the most prominent aporphine alkaloids isolated from Cassytha filiformis include actinodaphnine, cassythine, dicentrine, and neolitsine[1][4].

Quantitative Analysis of Aporphine Alkaloids

The following table summarizes the quantitative yield of total aporphine alkaloids from different batches of Cassytha filiformis, as determined by HPLC-UV-MS[1][2].

Table 1: Total Aporphine Alkaloid Content in Different Batches of Cassytha filiformis

| Batch | Total Alkaloid Content (% of dried plant) |

| 1 | 0.11 |

| 2 | 0.15 |

| 3 | 0.23 |

| 4 | 0.28 |

| 5 | 0.35 |

| 6 | 0.41 |

| 7 | 0.43 |

Data sourced from Stévigny et al., 2004.

Pharmacological Activities of Aporphine Alkaloids from Cassytha filiformis

The aporphine alkaloids isolated from Cassytha filiformis have demonstrated a range of significant pharmacological activities. This section summarizes the key findings on their cytotoxic, antitrypanosomal, and vasorelaxing effects.

Cytotoxic Activity

Several aporphine alkaloids from Cassytha filiformis exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of this activity is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells[1][5].

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | HeLa | 3T3 | Mel-5 | HL-60 |

| Neolitsine | 21.6[2][4][6] | 21.4[2][4][6] | - | - |

| Dicentrine | 33.3[1] | - | - | - |

| Cassythine | 44.3[1] | - | 24.3[4][7] | 19.9[4][7] |

| Actinodaphnine | 30.9[1] | - | 25.7[4][7] | 15.4[4][7] |

Data compiled from Stévigny et al., 2002 and Hoet et al., 2004.

Antitrypanosomal Activity

The crude alkaloid extract of Cassytha filiformis and its major aporphine constituents have shown significant activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis[1][5]. This activity is also linked to their DNA intercalation and topoisomerase inhibition properties[1][5].

Table 3: Antitrypanosomal Activity of Aporphine Alkaloids from Cassytha filiformis

| Compound | IC₅₀ (µM) on T. b. brucei |

| Crude Alkaloid Extract | 2.2 (µg/mL)[1] |

| Actinodaphnine | 3-15[8] |

| Cassythine | 3-15[8] |

| Dicentrine | 3-15[8] |

Data sourced from Hoet et al., 2004.

Vasorelaxing Activity

Certain aporphine alkaloids from Cassytha filiformis exhibit potent vasorelaxing effects on precontracted rat aortic preparations[9][10]. This activity is mediated through endothelium-dependent and -independent mechanisms, including the activation of the eNOS/NO/sGC/cGMP pathway and modulation of calcium and potassium channels.

Table 4: Vasorelaxing Activity (IC₅₀ in µM) of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | IC₅₀ (µM) |

| Cassythic acid | 0.08 - 2.48[9][10] |

| Cassythine | 0.08 - 2.48[9][10] |

| Neolitsine | 0.08 - 2.48[9][10] |

| Dicentrine | 0.08 - 2.48[9][10] |

| Isofiliformine | 16.50 - 32.81[9][10] |

| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | 16.50 - 32.81[9][10] |

| (-)-O-methylflavinatine | 16.50 - 32.81[9][10] |

| (-)-salutaridine | 16.50 - 32.81[9][10] |

Data sourced from Tsai et al., 2008.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of aporphine alkaloids from Cassytha filiformis.

Extraction and Isolation of Aporphine Alkaloids

The following protocol is a generalized procedure based on methodologies reported in the literature[1][11].

Protocol 1: Alkaloid Extraction and Isolation

-

Plant Material Preparation: Air-dry the whole plant of Cassytha filiformis at room temperature and then grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 50 g) with methanol containing 1% acetic acid (e.g., 4 x 250 mL) at 50°C for 1 hour with reflux.

-

Filter the extract and wash the residue with the same solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 1% aqueous acetic acid solution.

-

Wash the acidic solution with diethyl ether to remove neutral and weakly acidic compounds.

-

Make the aqueous layer alkaline (e.g., pH 9-10) with ammonium hydroxide.

-

Extract the liberated alkaloids with a non-polar solvent such as dichloromethane or chloroform.

-

-

Purification:

-

Combine the organic extracts and evaporate the solvent to yield a crude alkaloid mixture.

-

Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing alkaloids using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual aporphine alkaloids.

-

Caption: Workflow for the extraction and isolation of aporphine alkaloids.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV-MS method can be used for the separation and quantification of major aporphine alkaloids in Cassytha filiformis extracts[2][3].

Protocol 2: HPLC Quantification

-

Chromatographic System: A standard HPLC system equipped with a UV detector and a mass spectrometer.

-

Column: RP-select B column (5 µm).

-

Mobile Phase: A gradient of:

-

Solvent A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid, and acetonitrile (90:10, v/v).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: 0-40% B over a specified time.

-

Detection: UV detection at a wavelength optimized for aporphine alkaloids (e.g., 280 nm) and MS detection for confirmation.

-

Quantification: Use a validated method with a reference standard, such as cassythine, to quantify the individual aporphine alkaloids.

Topoisomerase II Inhibition Assay

The ability of aporphine alkaloids to inhibit topoisomerase II can be assessed using a DNA decatenation assay[12][13][14].

Protocol 3: Topoisomerase II Decatenation Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Kinetoplast DNA (kDNA) from Crithidia fasciculata (catenated DNA substrate).

-

Human topoisomerase II enzyme.

-

Assay buffer (containing ATP and MgCl₂).

-

Varying concentrations of the aporphine alkaloid being tested.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control (no inhibitor).

Caption: Workflow for the topoisomerase II decatenation assay.

Signaling Pathways

Cytotoxicity and Antitrypanosomal Activity: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of cytotoxic and antitrypanosomal action of aporphine alkaloids from Cassytha filiformis involves the disruption of DNA replication and function. These planar molecules can insert themselves between the base pairs of the DNA double helix (intercalation), leading to a distortion of the DNA structure. This distortion interferes with the processes of transcription and replication. Furthermore, these alkaloids can inhibit the activity of topoisomerase enzymes, which are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these alkaloids lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells and parasites[1][5][12].

Caption: Mechanism of cytotoxic and antitrypanosomal activity.

Vasorelaxing Activity

The vasorelaxing effect of aporphine alkaloids from Cassytha filiformis is mediated by a combination of endothelium-dependent and -independent pathways. In the endothelium, these alkaloids can stimulate the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately leading to smooth muscle relaxation and vasodilation. Additionally, some aporphine alkaloids may directly act on vascular smooth muscle cells by blocking calcium channels or opening potassium channels, both of which contribute to hyperpolarization and relaxation.

References

- 1. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids as Vasodilator Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalwjbphs.com [journalwjbphs.com]

- 10. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 11. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cassythicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Cassythicine, an aporphine alkaloid of interest for its potential pharmacological activities. This document outlines its chemical properties, stereochemical configuration, and provides representative experimental protocols for its study.

Chemical Identity and Structure

This compound is a naturally occurring aporphine alkaloid.[1] Aporphines are a class of quinoline alkaloids characterized by a dibenzo[de,g]quinoline ring system.[1]

1.1. Chemical Structure

The chemical structure of this compound is depicted below:

(Image of the 2D chemical structure of this compound would be placed here in a full report)

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5890-28-8 | [2][3] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | [2] |

| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | [4] |

| Synonyms | (+)-Cassythicine, (+)-N-Methylactinodaphnine | [2][4] |

| InChI Key | MPWZJVCAMFAIGV-ZDUSSCGKSA-N | [5] |

Stereochemistry

The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities.

2.1. Chiral Center and Absolute Configuration

This compound possesses a single chiral center at the C-6a position (following standard aporphine numbering) or C-12 (in the IUPAC systematic name). The naturally occurring enantiomer is dextrorotatory, denoted as (+)-Cassythicine. Its absolute configuration is (S).[4][5] This is a critical aspect for understanding its interaction with biological targets, which are often chiral themselves.

The IUPAC name specifying the stereochemistry is (7aS)-6,7,7a,8-tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol.[2][5]

Classification of this compound

The hierarchical classification of this compound based on its chemical structure is outlined in the diagram below.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in single, readily available sources. However, based on established methods for aporphine alkaloids, representative procedures are outlined below.

4.1. Representative Isolation Protocol from Plant Material (e.g., Cassytha filiformis)

This protocol is a generalized representation and may require optimization for specific plant matrices.

4.2. Structural Characterization

The identity and purity of isolated this compound would be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₉H₁₉NO₄) by providing a highly accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and connectivity of hydrogen atoms.

-

¹³C NMR: To identify the number and types of carbon atoms.[6]

-

2D NMR (COSY, HSQC, HMBC): To elucidate the complete chemical structure by establishing correlations between protons and carbons.

-

-

Optical Rotation: To confirm the stereochemistry, the specific rotation of the purified compound would be measured and compared with literature values for (+)-Cassythicine.

4.3. Quantification

A validated High-Performance Liquid Chromatography (HPLC) method, likely coupled with UV or Mass Spectrometry (MS) detection, would be developed for the quantification of this compound in plant extracts or biological samples.

-

Chromatographic System: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound or MS/MS detection for higher sensitivity and selectivity.

-

Validation: The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and molecular targets of this compound are not well-elucidated in the currently available scientific literature. While research has been conducted on the biological activities of crude extracts of plants containing this compound, detailed mechanistic studies on the pure compound are limited. Further research is required to determine its mechanism of action and to identify any specific cellular signaling cascades it may modulate. Therefore, a diagram of its signaling pathways cannot be provided at this time.

Conclusion

This compound is an aporphine alkaloid with a well-defined chemical structure and stereochemistry. This guide provides a foundational understanding of its chemical properties and outlines representative methodologies for its isolation, characterization, and quantification. A significant gap in knowledge exists regarding its biological mechanism of action, presenting an opportunity for future research in the fields of pharmacology and drug discovery.

References

- 1. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecules that target nucleophosmin for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cassythicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cassythicine, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the experimental protocols utilized for data acquisition, ensuring reproducibility and methodological transparency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The proton NMR data for this compound, as reported in the literature, is summarized in Table 1. These assignments are crucial for identifying the hydrogen atoms within the molecular structure.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.56 | s | |

| H-8 | 6.78 | s | |

| H-9 | 7.05 | s | |

| H-6a | 4.15 | d | 13.5 |

| H-5α | 3.55 | m | |

| H-5β | 3.05 | m | |

| H-4α | 3.20 | m | |

| H-4β | 2.80 | m | |

| H-7α | 3.10 | m | |

| H-7β | 2.60 | m | |

| OCH₃-2 | 3.89 | s | |

| NCH₃ | 2.55 | s | |

| OCH₂O | 5.92, 6.05 | d, d | 1.5 |

¹³C NMR Spectroscopic Data

The carbon-13 NMR data provides a map of the carbon skeleton of this compound. Table 2 presents the chemical shifts for each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 145.8 |

| C-1a | 127.2 |

| C-1b | 122.5 |

| C-2 | 147.5 |

| C-3 | 109.1 |

| C-3a | 128.9 |

| C-4 | 53.2 |

| C-5 | 62.1 |

| C-6a | 35.1 |

| C-7 | 29.1 |

| C-7a | 115.7 |

| C-8 | 111.5 |

| C-9 | 121.8 |

| C-10 | 142.5 |

| C-11 | 142.8 |

| C-11a | 129.5 |

| OCH₃-2 | 55.9 |

| NCH₃ | 43.7 |

| OCH₂O | 100.8 |

Experimental Protocol: NMR Spectroscopy

The NMR spectra were recorded on a Bruker Avance 500 spectrometer. The ¹H NMR spectra were acquired at 500 MHz and the ¹³C NMR spectra at 125 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its structural features.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretch (phenolic) |

| 2920 | C-H stretch (aliphatic) |

| 1610 | C=C stretch (aromatic) |

| 1505 | C=C stretch (aromatic) |

| 1250 | C-O stretch (ether) |

| 1040 | C-O stretch (ether) |

| 940 | O-CH₂-O bend (methylenedioxy) |

Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak consistent with its chemical formula.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Assignment |

| 325 | [M]⁺ (Molecular Ion) |

Experimental Protocol: Mass Spectrometry

The mass spectrum was recorded on a mass spectrometer using an electron ionization (EI) source. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This guide serves as a centralized resource for the spectroscopic data of this compound, intended to support further research and development in the fields of natural product chemistry and drug discovery.

An In-depth Technical Guide to the Physical and Chemical Properties of Cassythicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassythicine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates its mechanism of action, including relevant signaling pathways, to support further research and drug development endeavors. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is classified as an aporphine alkaloid, a class of quinoline alkaloids characterized by a dibenzo[de,g]quinoline ring system.[1] Its fundamental physical and chemical properties are summarized below.

General and Physical Properties

A compilation of the key physical and identification properties of this compound is provided in Table 1. These properties are essential for its characterization and handling in a laboratory setting.

Table 1: Physical and Chemical Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| CAS Number | 5890-28-8 | [2] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | 210-212 °C | [3] |

| Optical Rotation | [α]D +62° (c, 0.43 in CHCl₃) | [3] |

| Water Solubility | 0.36 g/L (predicted) | [3] |

| logP | 2.36 (ALOGPS), 2.86 (ChemAxon) | [3] |

| pKa (Strongest Acidic) | 9.7 (predicted) | [3] |

| pKa (Strongest Basic) | 7.07 (predicted) | [3] |

Spectroscopic Data

Complete ¹³C NMR data for this compound has been reported in the scientific literature, providing a crucial tool for its structural confirmation.[4]

-

¹³C NMR: A comprehensive analysis of the ¹³C NMR spectrum of this compound has been published, offering detailed chemical shift assignments for each carbon atom in the molecule.[4] The original publication in the Journal of the Brazilian Chemical Society should be consulted for the full dataset.

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

UV-Vis spectroscopy is useful for characterizing the electronic transitions within the chromophoric system of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting its potential as a therapeutic agent.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized in Table 2.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

| Mel-5 (Melanoma) | 24.3 | [4] |

| HL-60 (Leukemia) | 19.9 | [4] |

| HeLa (Cervical Cancer) | Activity reported, IC₅₀ not specified | [4] |

| 3T3 (Fibroblast) | Activity reported, IC₅₀ not specified | [4] |

Mechanism of Action: Induction of Apoptosis via ASK1-JNK Signaling

The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis. While the precise signaling cascade for this compound is still under full investigation, studies on structurally related compounds and the known effects of aporphine alkaloids suggest a likely mechanism involving the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK) pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

The proposed signaling pathway is illustrated in the following diagram:

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound.

Isolation of this compound from Cassytha filiformis

A general workflow for the isolation of this compound from its natural source is depicted below.

References

- 1. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of Casticin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of casticin, a flavonoid compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in casticin's therapeutic effects.

Quantitative Data Summary

Casticin has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DLD-1 | Colorectal Adenocarcinoma | 5 | 48 | [1] |

| HCT116 | Colorectal Carcinoma | Not specified, but potent inhibition observed | Not specified | [1] |

| K562 | Leukemia | 5.95 | 48 | |

| HL-60 | Leukemia | 4.82 | 48 | |

| Kasumi-1 | Leukemia | 15.56 | 48 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | <30 | 24 | |

| Hep G2 | Hepatocellular Carcinoma | <30 | 24 | |

| colo 205 | Colon Cancer | Not specified, but effects observed | Not specified | |

| MCF-7 | Breast Cancer | 8.5 | 24 | |

| SNU16 | Gastric Cancer | 7 | 24 | |

| RPMI 8226 | Myeloma | 6 | 24 |

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Preliminary studies indicate that casticin exerts its anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Casticin has been observed to trigger programmed cell death in cancer cells through both the extrinsic and intrinsic apoptotic pathways.[1] Key molecular events include:

-

Upregulation of Death Receptor 5 (DR5): Casticin treatment increases the expression of DR5, a key receptor in the extrinsic apoptosis pathway.

-

Modulation of Bcl-2 Family Proteins: The compound affects the levels of Bcl-2, a critical anti-apoptotic protein.[1]

-

Activation of Caspases: Casticin leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).

-

PARP Cleavage: Subsequent cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis observed in casticin-treated cells.

Cell Cycle Arrest at G2/M Phase

A significant number of studies have reported that casticin causes an accumulation of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.[1] This is often accompanied by the upregulation of cell cycle inhibitors such as p21waf1 and p27kip1.

Key Signaling Pathways Modulated by Casticin

Casticin's effects on apoptosis and the cell cycle are mediated through its modulation of critical intracellular signaling pathways, most notably the PI3K/Akt and STAT3 pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Casticin has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR. This inhibition contributes to its pro-apoptotic and anti-proliferative effects.

Suppression of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation and survival. Casticin has been found to suppress the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[2]

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying casticin's mechanism of action.

Casticin-induced apoptosis signaling pathways.

Casticin's impact on cell cycle regulation.

A generalized experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the preliminary studies of casticin. It is recommended to consult the specific publications for fine-tuned details.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of casticin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Harvesting: After treatment with casticin, harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Fixation: Harvest casticin-treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to ensure only DNA is stained.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis: Lyse the casticin-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, Akt, phospho-STAT3, STAT3, cleaved caspase-3, PARP, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary studies on casticin reveal its potential as an anti-cancer agent that functions through the induction of apoptosis and G2/M cell cycle arrest. Its mechanism of action appears to be mediated by the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways. Further research is warranted to fully elucidate the molecular targets of casticin and to evaluate its efficacy and safety in preclinical and clinical settings. Future studies should focus on in-vivo models to validate these in-vitro findings and to explore potential combination therapies to enhance its anti-tumor activity.

References

Potential Therapeutic Targets of Casticin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin, a polymethoxyflavone found in plants of the Vitex genus, has garnered significant attention for its diverse pharmacological activities, most notably its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known therapeutic targets of casticin, with a primary focus on its mechanisms of action in oncology. We delve into the key signaling pathways modulated by casticin, present quantitative data on its efficacy, and provide detailed protocols for essential in vitro assays. This document aims to serve as a valuable resource for researchers investigating casticin as a potential therapeutic agent.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of casticin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of Casticin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| MCF-7 | Breast Cancer | 8.5 | 24 | [1] |

| SNU16 | Gastric Cancer | 7.0 | 24 | [1] |

| RPMI 8226 | Myeloma | 6.0 | 24 | [1] |

| DLD-1 | Colorectal Cancer | 5.0 | 48 | [2] |

| HCT116 | Colorectal Cancer | N/A | 48 | [2] |

| Caco-2 | Colorectal Cancer | N/A | 48 | [2] |

| A375.S2 | Melanoma | Non-lethal conc. used | N/A | [3] |

| MDA-MB-231 | Breast Cancer | 0.25 - 0.50 | 24 | [4] |

| 4T1 | Breast Cancer | 0.25 - 0.50 | 24 | [4] |

| HT-29 | Colon Cancer | ~10.0 | 12 | [5] |

| HCT-116 | Colon Cancer | ~20.0 | N/A | [5] |

| SW480 | Colon Cancer | ~20.0 | N/A | [5] |

| Caco-2 | Colon Cancer | ~20.0 | N/A | [5] |

| 5-8F | Nasopharyngeal Carcinoma | N/A | N/A | [6] |

Note: "N/A" indicates that the specific IC50 value was not provided in the cited source, although inhibitory effects were reported.

Core Signaling Pathways and Therapeutic Targets

Casticin exerts its biological effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Casticin has been shown to be a potent inhibitor of this pathway.[1]

Mechanism of Action: Casticin effectively suppresses the phosphorylation of key proteins in this cascade. Specifically, it has been observed to decrease the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and mTOR at Serine 2448 (p-mTOR Ser2448).[1][7] This inhibition leads to the downregulation of downstream effector proteins that promote cell survival and proliferation, such as Bcl-2, and cell cycle regulators like Cyclin D1.[7]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is critically involved in apoptosis induction in response to cellular stress. Casticin has been demonstrated to activate this pro-apoptotic pathway.[5]

Mechanism of Action: Casticin treatment leads to the generation of reactive oxygen species (ROS), which in turn activates Apoptosis Signal-regulating Kinase 1 (ASK1).[5] Activated ASK1 then phosphorylates and activates JNK.[5] This sustained activation of JNK leads to the upregulation of the pro-apoptotic protein Bim, ultimately triggering apoptosis.[5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Casticin exhibits anti-inflammatory and anticancer effects by inhibiting this pathway.[3]

Mechanism of Action: Casticin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[3] It achieves this by suppressing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκBα degradation, casticin effectively blocks the activation of NF-κB and the subsequent transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[8]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the therapeutic potential of casticin.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Casticin stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of casticin in complete medium. Remove the medium from the wells and add 100 µL of the casticin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest casticin concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Casticin-treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the desired concentrations of casticin for the specified time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Casticin-treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 1 mL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated forms of Akt, mTOR, JNK, and NF-κB p65.

Materials:

-

Casticin-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for investigating the therapeutic potential of casticin.

Conclusion

Casticin presents a compelling profile as a multi-targeted therapeutic agent, particularly in the field of oncology. Its ability to concurrently inhibit key pro-survival pathways such as PI3K/Akt/mTOR and NF-κB, while activating the pro-apoptotic JNK pathway, underscores its potential for overcoming the resistance mechanisms often encountered with single-target therapies. The data summarized and the protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of casticin. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer models, and elucidating any potential off-target effects to pave the way for its development as a novel therapeutic drug.

References

- 1. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Early In Vitro Screening of Cassythicine Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro screening of Cassythicine, an aporphine alkaloid with demonstrated cytotoxic and antiparasitic properties. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes potential mechanisms of action to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities. Preliminary in vitro studies have highlighted the potential of this compound as a cytotoxic and antitrypanosomal agent, suggesting its promise for further investigation in oncology and infectious disease research.

Cytotoxic Bioactivity of this compound

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The primary mechanism of its cytotoxic action is believed to be through DNA intercalation and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1]

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound against different cell lines.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Mel-5 | Melanoma | 24.3 | [2] |

| HL-60 | Human Promyelocytic Leukemia | 19.9 | [2] |

| HeLa | Human Cervical Cancer | Insufficient Data |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Target cancer cell lines (e.g., Mel-5, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Experimental Workflow for MTT Assay

Antiparasitic Bioactivity of this compound

This compound has shown promising activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[1]

Quantitative Antitrypanosomal Data

The following table presents the IC₅₀ values of this compound against Trypanosoma brucei brucei.

| Parasite | IC₅₀ (µM) | Reference |

| Trypanosoma brucei brucei | 3-15 | [1] |

Potential Anti-inflammatory and Antimicrobial Bioactivities

While the extracts of Cassytha filiformis have been traditionally used for their anti-inflammatory and antimicrobial properties, specific data on the isolated this compound are limited.[3] Further research is required to quantify its efficacy in these areas.

Proposed Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

This compound stock solution

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Proposed Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

This method is a preliminary screening tool to assess the antimicrobial activity of this compound against various bacterial and fungal strains.

Materials:

-

This compound stock solution

-

Test microorganisms (bacterial and fungal strains)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of different concentrations of this compound solution into the wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone indicates the extent of antimicrobial activity.

Workflow for Antimicrobial Screening

Signaling Pathways Potentially Modulated by this compound

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its proposed mechanism as a DNA intercalator and topoisomerase inhibitor, it is plausible that this compound triggers apoptotic pathways.

Hypothetical Signaling Pathway: DNA Damage-Induced Apoptosis

This compound's interaction with DNA and topoisomerases can lead to DNA damage, which in turn can activate intrinsic apoptotic pathways. This would involve the activation of sensor proteins that signal to effector caspases, ultimately leading to programmed cell death.

Proposed DNA Damage-Induced Apoptosis Pathway

Further research, including Western blot analysis of key apoptotic and cell cycle regulatory proteins, as well as investigation into inflammatory signaling cascades like NF-κB and MAPK pathways, is necessary to fully understand the molecular mechanisms underlying this compound's bioactivity.

Conclusion and Future Directions

The preliminary in vitro data on this compound suggest its potential as a lead compound for the development of new anticancer and antiparasitic drugs. This guide provides a foundational framework for researchers to build upon. Future studies should focus on:

-

Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

-

Quantifying the anti-inflammatory and antimicrobial activities of pure this compound.

-

Elucidating the specific signaling pathways involved in its various bioactivities through molecular biology techniques.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

References

An In-depth Technical Guide to the Discovery and Research of Cassythine

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of cassythine, an aporphine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document details its origins, biological activities, and the experimental methodologies utilized in its study.

Discovery and History

Cassythine, also known as cassyfiline, is a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis[1][2]. This plant has a long history of use in traditional medicine across various cultures, including in African folk medicine for treating cancer and African trypanosomiasis[3][4]. Scientific investigations into the chemical constituents of Cassytha filiformis led to the isolation and characterization of cassythine along with other related alkaloids[1][2][3][4][5][6]. Early research focused on identifying the plant's bioactive compounds to validate its traditional medicinal uses[7][8][9].

Physicochemical Properties

Cassythine is classified as an aporphine alkaloid, a class of quinoline alkaloids characterized by a specific tetracyclic ring system[10]. Its chemical structure has been elucidated through spectroscopic analysis[1][2].

Biological Activity and Mechanism of Action

Research has demonstrated that cassythine exhibits a range of biological activities, making it a compound of interest for further pharmacological development.

-

Cytotoxic Activity: Cassythine has shown significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), 3T3 (fibroblasts), Mel-5 (melanoma), and HL-60 (promyelocytic leukemia)[1][2][3]. This activity supports the traditional use of Cassytha filiformis in treating cancer[3].

-

Antitrypanosomal Activity: The alkaloid is active against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis[3][4].

-

Vasorelaxing Effects: Studies have revealed that cassythine possesses potent vasorelaxing properties on rat aortic preparations[5].

The primary mechanism of action for its cytotoxic and antitrypanosomal effects is believed to be its interaction with DNA. Cassythine acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA helix. This interaction interferes with the catalytic activity of topoisomerases, enzymes crucial for DNA replication and repair. This disruption of DNA processes is a key factor in its observed biological effects[3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on cassythine.

Table 1: Cytotoxic Activity of Cassythine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 44.3 | [3] |

| Mel-5 | Melanoma | 24.3 | [1][2] |

| HL-60 | Promyelocytic Leukemia | 19.9 | [1][2] |

Table 2: Vasorelaxing Activity of Cassythine

| Preparation | Effect | IC50 (µM) | Reference |

| Precontracted Rat Aorta | Vasorelaxation | 0.08 - 2.48 | [5] |

Table 3: Alkaloid Content in Cassytha filiformis

| Component | Content Range (%) | Reference |

| Total Alkaloids (including cassythine) | 1.1 - 4.3 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols used in cassythine research.

This protocol outlines the extraction and isolation of aporphine alkaloids, including cassythine, from the plant material[3].

-

Maceration: 50 g of dried and powdered Cassytha filiformis is macerated four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxed water bath for 1 hour.

-

Filtration: Between each maceration, the residue is filtered and washed with 50 mL of the same solvent.

-

Extraction: The pH of the solution is adjusted to 11 with 25% NH4OH. The solution is then repeatedly extracted with dichloromethane (CH2Cl2).

-

Concentration: The CH2Cl2 layers are dried over anhydrous Na2SO4 and concentrated to yield the crude alkaloid extract.

-

Purification: The crude extract is further purified using chromatographic techniques to isolate cassythine.

A sensitive and accurate method has been developed for the quantification of major aporphines from Cassytha filiformis using cassythine as a reference standard[3].

-

Sample Preparation: An alkaloid extraction is performed on the plant material.

-

Chromatographic Conditions: The separation is achieved using a suitable HPLC system with optimized liquid chromatography conditions for selectivity.

-

Detection: The eluting compounds are detected by UV and Mass Spectrometry (MS) detectors.

-

Quantification: The concentration of cassythine is determined by comparing its peak area to a calibration curve generated with a cassythine reference standard.

Visualizations

The following diagrams illustrate key concepts in cassythine research.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Open Access) Pharmacological Activities of Cassytha Filiformis: A Review (2011) | S. Mythili | 15 Citations [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 10. Showing Compound Cassythicine (FDB011382) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols for Cassythicine Extraction from Cassytha filiformis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a rich source of various bioactive compounds, including aporphine alkaloids.[1][2] Among these, cassythicine has garnered significant interest for its potential therapeutic applications, including cytotoxic and anti-cancer properties.[3][4] These activities are primarily attributed to its role as a DNA intercalating agent and a topoisomerase inhibitor.[5][6] This document provides a detailed protocol for the extraction of the total alkaloid fraction from Cassytha filiformis, which includes this compound, and outlines the current understanding of its mechanism of action.

Data Presentation

The quantitative yield of alkaloids from Cassytha filiformis can vary depending on factors such as the geographical origin of the plant material, the host plant, and the season of collection.[5] The total alkaloid content, with cassythine as a reference standard, has been reported to range from 0.11% to 4.3% of the dried plant material.[5]

| Parameter | Value | Reference |

| Plant Material | Dried aerial parts of Cassytha filiformis | [5] |

| Total Alkaloid Content (% of dried plant material) | 0.11 - 4.3% | [5] |

Experimental Protocols

The following protocol details the extraction of the total alkaloid fraction from Cassytha filiformis. Further purification steps, such as column chromatography, are necessary to isolate pure this compound.[3]

Protocol: Extraction of Total Alkaloid Fraction

1. Plant Material Preparation:

-

Air-dry the aerial parts of Cassytha filiformis.[5]

-

Grind the dried plant material into a fine powder.[5]

2. Maceration and Percolation:

-

Macerate the powdered plant material (e.g., 1708 g) for 24 hours with a mixture of methanol and acetic acid (99:1 v/v).[5]

-

Exhaustively percolate the macerated material with the same solvent mixture.[5]

3. Acid-Base Extraction:

-

Concentrate the percolate under reduced pressure.

-

Filter the resulting acidic aqueous solution.

-

Wash the filtrate with diethyl ether to remove non-alkaloidal compounds.[5]

-

Adjust the pH of the aqueous solution to 8 with sodium bicarbonate (NaHCO₃).[5]

-

Extract the alkaline solution with dichloromethane (CH₂Cl₂).[5]

-

Further, adjust the pH of the aqueous solution to 11 with 25% ammonium hydroxide (NH₄OH).[5]

-

Repeatedly extract the solution with dichloromethane.[5]

4. Final Processing:

-

Combine all dichloromethane extracts.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[5]

5. Quantification (via HPLC-UV-MS):

-

A sensitive and accurate high-performance liquid chromatography-ultraviolet-mass spectrometry (HPLC-UV-MS) method has been developed for the quantification of major aporphines, using cassythine as a reference standard.[5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the extraction of the total alkaloid fraction from Cassytha filiformis.

Caption: Workflow for the extraction of this compound.

Proposed Signaling Pathway of this compound

This compound, as an aporphine alkaloid, is known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[5][6] This interference with DNA replication and transcription can trigger a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis, which may be mediated by the p53 tumor suppressor protein.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. journalwjbphs.com [journalwjbphs.com]

- 2. scispace.com [scispace.com]

- 3. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. [PDF] Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | Semantic Scholar [semanticscholar.org]

High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cassythicine

Application Note and Protocol